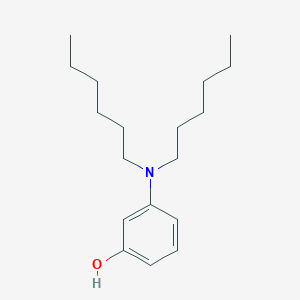
3-(Dihexylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dihexylamino)phenol is an organic compound characterized by the presence of a phenol group substituted with a dihexylamino group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihexylamino)phenol typically involves the reaction of phenol with dihexylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where phenol is treated with dihexylamine in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions (e.g., temperature, pressure) is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroquinones or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
3-(Dihexylamino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Dihexylamino)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or participate in redox reactions, while the dihexylamino group can interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-(Diethylamino)phenol: Similar structure but with diethylamino instead of dihexylamino group.
3-(Dimethylamino)phenol: Contains a dimethylamino group instead of dihexylamino.
3-(Dipropylamino)phenol: Features a dipropylamino group.
Uniqueness: 3-(Dihexylamino)phenol is unique due to the longer alkyl chains in the dihexylamino group, which can influence its hydrophobicity, solubility, and interactions with biological targets. This can result in distinct chemical and biological properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
109292-68-4 |
|---|---|
Fórmula molecular |
C18H31NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
3-(dihexylamino)phenol |
InChI |
InChI=1S/C18H31NO/c1-3-5-7-9-14-19(15-10-8-6-4-2)17-12-11-13-18(20)16-17/h11-13,16,20H,3-10,14-15H2,1-2H3 |
Clave InChI |
SEHVPZNDRDSGGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
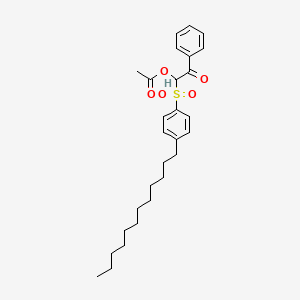
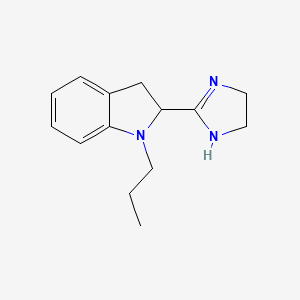
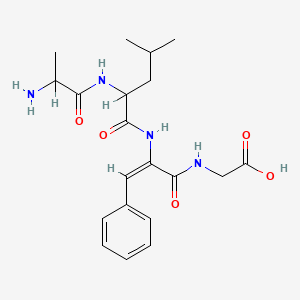

![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
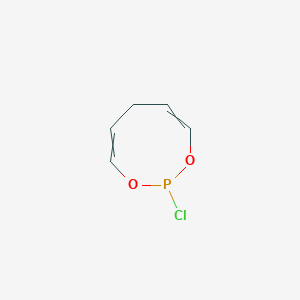
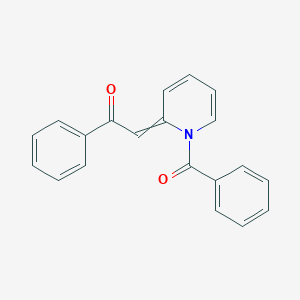
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
